N,2-dihydroxy-5-iodo-4-methylbenzamide
Description
N,2-Dihydroxy-5-iodo-4-methylbenzamide is a benzamide derivative characterized by a benzene ring substituted with hydroxyl groups at positions 2 and N (amide group), an iodine atom at position 5, and a methyl group at position 4. Its molecular formula is C₉H₈INO₃, with a molecular weight of 305.06 g/mol.
Properties
IUPAC Name |
N,2-dihydroxy-5-iodo-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-4-2-7(11)5(3-6(4)9)8(12)10-13/h2-3,11,13H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAHVFUWXFXOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dihydroxy-5-iodo-4-methylbenzamide typically involves the iodination of 2,4-dihydroxy-5-methylbenzoic acid followed by amidation. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The amidation step involves the reaction of the iodinated intermediate with an amine derivative under acidic or basic conditions to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,2-dihydroxy-5-iodo-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,2-dihydroxy-5-iodo-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of iodine, which is known for its disinfectant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N,2-dihydroxy-5-iodo-4-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Structural and Functional Group Differences
The table below compares N,2-dihydroxy-5-iodo-4-methylbenzamide with five analogs from the literature:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N,2-dihydroxy-5-iodo-4-methylbenzamide to ensure high purity and yield?
- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized benzamide backbone. For example, direct electrophilic iodination at the 5-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials. Yield optimization (~65–75%) requires strict control of stoichiometry and reaction time .
Q. How should researchers characterize the electronic environment of the iodine substituent in this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : NMR reveals deshielding effects on adjacent carbons due to iodine’s electron-withdrawing nature.
- X-ray Crystallography : Resolves spatial orientation and confirms halogen bonding potential (e.g., C–I⋯O interactions) .
- DFT Calculations : Predict charge distribution and molecular electrostatic potential (MESP) to quantify iodine’s inductive effects .
Q. What solvent systems are optimal for improving solubility in biological assays?
- Methodological Answer : Due to the compound’s limited aqueous solubility, use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. Pre-solubilize in DMSO before diluting in PBS (pH 7.4). Validate stability via HPLC over 24 hours to rule out hydrolysis of the benzamide moiety .
Advanced Research Questions
Q. How can contradictory results in enzyme inhibition assays (e.g., HDAC vs. kinase targets) be systematically addressed?
- Methodological Answer :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
- Redox Activity Check : Rule out false positives from iodine-mediated redox reactions by including a reducing agent (e.g., DTT) in the assay buffer.
- Dose-Response Curves : Ensure linearity across concentrations (1 nM–10 µM) to identify off-target effects at higher doses .
Q. What in silico strategies best predict binding modes to therapeutic targets like HDACs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with HDAC8 (PDB: 1T69) to model the dihydroxy-iodo motif’s interaction with the zinc-containing active site.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the benzamide carbonyl and His142/His143 residues .
Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically replace the 4-methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions.
- Iodo Replacement : Compare bioactivity with bromo/chloro analogs to evaluate halogen-specific effects.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
